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Compound of Interest

Methyl 4-amino-1,2,5-oxadiazole-
Compound Name:
3-carboxylate

Cat. No.: B118750

An In-Depth Technical Guide to the Molecular Structure and Properties of Methyl 4-amino-
1,2,5-oxadiazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 4-amino-1,2,5-oxadiazole-
3-carboxylate, a key heterocyclic compound within the furazan (1,2,5-oxadiazole) family. While
direct experimental data for this specific methyl ester is limited in publicly accessible literature,
this document consolidates information on its parent carboxylic acid, related derivatives, and
analogous structures to offer a well-rounded scientific profile. The guide is intended for
researchers, scientists, and drug development professionals, detailing the synthesis, structural
characteristics, spectroscopic profile, and potential applications of this compound class. By
explaining the causality behind experimental choices and grounding claims in authoritative
sources, this document serves as a vital resource for those working with furazan-based
scaffolds in medicinal chemistry and materials science.

Introduction: The Significance of the Furazan
Scaffold

The 1,2,5-oxadiazole, or furazan, ring is a five-membered aromatic heterocycle containing one
oxygen and two nitrogen atoms. Incorporation of such heterocyclic systems into larger
molecules is a cornerstone of modern medicinal chemistry, often enhancing physicochemical
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properties and biological activity. While isomers like 1,2,4- and 1,3,4-oxadiazoles have been
extensively utilized, the furazan scaffold offers a unique electronic and structural profile that
has led to its investigation in a range of therapeutic areas.

Derivatives of the furazan ring are noted for their high degree of polarization and significant
electron-withdrawing characteristics. This has made them valuable in the development of
various biologically active agents, including those with antimicrobial, anticancer, anti-
inflammatory, and antiviral properties. Furthermore, their high nitrogen content and thermal
stability have made them a focus in the field of energetic materials.

Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (PubChem CID: 2054860) is a disubstituted
furazan featuring both an electron-donating amino group and an electron-withdrawing methyl
carboxylate group. This specific substitution pattern creates a molecule with a rich and complex
reactivity profile, making it a versatile building block for the synthesis of more complex
heterocyclic systems and a candidate for biological screening.

Molecular Structure and Physicochemical
Properties

The core of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate is the planar furazan ring, a
structural feature that promotes efficient crystal packing and contributes to the high density of
furazan-based materials. The aromaticity of the ring provides a degree of stabilization.

Key Structural Features

While a specific X-ray crystal structure for the title methyl ester is not publicly available,
analysis of the closely related N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide provides valuable
insights into the expected geometry of the 4-amino-1,2,5-oxadiazole core.

e Planarity: The furazan ring is expected to be planar. In the related formamide structure, the
entire molecule is coplanar, suggesting strong electronic delocalization across the scaffold.

» Bond Lengths and Angles: The internal bond angles of the heterocyclic ring will deviate from
the ideal 108° of a regular pentagon due to the different atomic radii and electronic
requirements of the oxygen and nitrogen atoms. The exocyclic C-C bond connecting the ring
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to the carboxylate group is expected to have some degree of double-bond character,
influencing its length and rotational barrier.

e Hydrogen Bonding: The presence of the amino group provides a hydrogen bond donor site,
while the nitrogen atoms of the furazan ring and the oxygen atoms of the carboxylate group
act as hydrogen bond acceptors. These interactions are crucial in determining the crystal
packing and can play a significant role in receptor binding in a biological context.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for Methyl 4-amino-1,2,5-
oxadiazole-3-carboxylate and its parent carboxylic acid.

Methyl 4-amino-1,2,5- 4-Amino-1,2,5-oxadiazole-
Property ] ) .
oxadiazole-3-carboxylate 3-carboxylic acid
PubChem CID 2054860 547454
CAS Number 159013-94-2 78350-50-2
Molecular Formula C4HsN3sOs C3H3NsO0s
Molecular Weight 143.10 g/mol 129.07 g/mol
Methyl 4-amino-1,2,5- 4-amino-1,2,5-oxadiazole-3-
IUPAC Name ] ] ]
oxadiazole-3-carboxylate carboxylic acid
Canonical SMILES COC(=0)C1=NON=C1N C1(=NON=C1N)C(=0)O

Synthesis and Characterization

The synthesis of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate logically proceeds from its
parent carboxylic acid, which itself is derived from precursors built upon glyoxime chemistry.
The following sections detail a plausible and field-proven synthetic pathway.

Proposed Synthetic Workflow

The overall synthesis can be conceptualized as a multi-stage process starting from simple
precursors. The causality behind this workflow is the sequential construction and
functionalization of the heterocyclic core.
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Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 4-Amino-1,2,5-
oxadiazole-3-carboxylic Acid

The synthesis of the parent carboxylic acid is a critical first step. While various routes to
substituted furazans exist, a common pathway involves the cyclization of diaminoglyoxime
(DAG).
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Preparation of Diaminoglyoxime (DAG):

o Rationale: DAG is a key precursor, formed by the condensation of glyoxal with
hydroxylamine. This reaction is typically performed under basic conditions to facilitate the
nucleophilic attack of hydroxylamine on the aldehyde groups.

o Procedure: To a stirred solution of glyoxal (1 equivalent) in water, add a solution of
hydroxylamine hydrochloride (2.2 equivalents) and sodium hydroxide (2.1 equivalents) in
water, maintaining the temperature below 10°C. The reaction is then heated (e.g., 90°C for
5-6 hours) to drive the condensation to completion. Upon cooling, DAG precipitates as a
crystalline solid and can be isolated by filtration.

Cyclization to 3,4-Diaminofurazan (DAF):

o Rationale: DAF is formed via a base-catalyzed dehydrative cyclization of DAG. Strong
bases like potassium hydroxide are used at elevated temperatures to facilitate the ring
closure.

o Procedure: Diaminoglyoxime is heated with a concentrated aqueous solution of potassium
hydroxide (e.g., at 180°C in a sealed reactor). This harsh condition is necessary to
overcome the activation energy for the dehydration and subsequent cyclization. After
cooling, the product can be isolated.

Conversion to 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid:

o Rationale: This step involves the conversion of one of the amino groups of DAF into a
carboxylic acid. This can be achieved through a series of reactions, potentially involving
diazotization of one amino group to introduce a nitrile (as in 4-amino-1,2,5-oxadiazole-3-
carbonitrile), followed by hydrolysis to the carboxylic acid.

o Procedure (lllustrative): Treat 3,4-diaminofurazan with a diazotizing agent (e.g., sodium
nitrite in acidic solution) under carefully controlled conditions to selectively convert one
amino group. The resulting diazonium salt can then be displaced with a cyano group (e.qg.,
using a copper(l) cyanide catalyst). The intermediate, 4-amino-1,2,5-oxadiazole-3-
carbonitrile, is then subjected to acidic or basic hydrolysis to yield the target carboxylic
acid.
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Experimental Protocol: Esterification to Methyl 4-amino-
1,2,5-oxadiazole-3-carboxylate

« Rationale: Standard acid-catalyzed esterification (Fischer esterification) is a reliable method
for converting the carboxylic acid to its methyl ester. The use of a large excess of methanol
serves as both the solvent and the reagent, driving the equilibrium towards the product. A
strong acid catalyst is required to protonate the carbonyl oxygen, increasing the
electrophilicity of the carbonyl carbon for attack by methanol.

e Procedure:

[¢]

Suspend 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1 equivalent) in anhydrous methanol
(20-50 equivalents).

o Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated
sulfuric acid (e.g., 0.1-0.2 equivalents).

o Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours,
monitoring the reaction by TLC.

o After completion, cool the mixture and neutralize the excess acid with a mild base, such as
a saturated solution of sodium bicarbonate.

o Extract the agueous mixture with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the crude product.

o Purify the crude product by column chromatography or recrystallization to obtain pure
Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate.

Spectroscopic and Analytical Characterization

Authenticating the structure of a synthesized molecule is paramount. The following is a
predictive guide to the key spectroscopic features of Methyl 4-amino-1,2,5-oxadiazole-3-
carboxylate, based on data from analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1HNMR:
o -OCHs (Methyl Ester): A sharp singlet is expected around & 3.8-4.0 ppm.

o -NH2 (Amino Group): A broad singlet is anticipated, typically in the range of 4 6.0-7.5 ppm.
The chemical shift and peak shape can be highly dependent on the solvent and
concentration due to hydrogen bonding and exchange.

e 13C NMR:
o -OCHs (Methyl Ester): A signal for the methyl carbon is expected around & 50-55 ppm.

o C=0 (Ester Carbonyl): The carbonyl carbon should appear in the downfield region,
typically 4 160-170 ppm.

o C3 and C4 (Furazan Ring): The two carbons of the furazan ring are in distinct electronic
environments. They are expected to resonate in the aromatic region, likely between 6 110
and 155 ppm. The carbon attached to the carboxylate group (C3) will likely be further
downfield than the carbon attached to the amino group (C4).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.
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Wavenumber (cm~—?) Vibration Expected Appearance

Two distinct sharp or one

3500 - 3300 N-H stretch (amino group)

broad band

Weak to medium intensity
3000 - 2850 C-H stretch (methyl group)

bands
~1730 C=0 stretch (ester carbonyl) Strong, sharp absorption
~1630 N-H bend (amino group) Medium to strong absorption
1600 - 1500 C=N stretch (furazan ring) Medium to strong absorptions
~1250 C-O stretch (ester) Strong absorption

This table is predictive, based on typical functional group frequencies and data from related
furoxan compounds.

Mass Spectrometry (MS)

e Electron Impact (EI-MS): The molecular ion peak (M*) should be observed at m/z = 143.
Subsequent fragmentation patterns would likely involve the loss of the methoxy group (-
OCHs, 31 Da) or the entire methyl carboxylate group (-COOCHSs, 59 Da).

e High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the
elemental composition. The calculated exact mass for CaHsN3Os is 143.0331 g/mol .

Reactivity and Potential Applications

The dual functionality of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate makes it a versatile
intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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